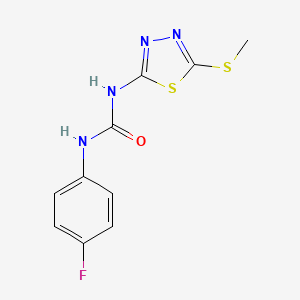

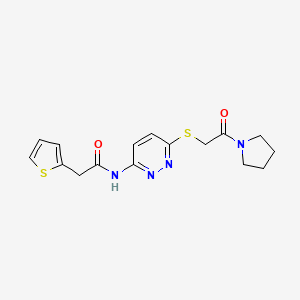

1-(4-Fluorophenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as FMTU and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Synthesis Methods

A novel method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including 1-(4-Fluorophenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea, under microwave irradiation was developed. This method provides an efficient and simple route to obtain these compounds in satisfactory yields, highlighting the advantage of microwave conditions over conventional heating (Kejian Li & Wenbin Chen, 2008).

Biological Activities

Cytokinin-like Activity : Urea derivatives, including the mentioned compound, have been identified as synthetic regulators of cell division and differentiation, exhibiting cytokinin-like activity. This highlights their potential utility in in vitro plant morphogenesis studies (A. Ricci & C. Bertoletti, 2009).

Anti-CML Activity : Novel urea derivatives containing 1,3,4-thiadiazol-2-yl were synthesized and showed potent activity against chronic myeloid leukemia (CML) cell line K562. This indicates their potential as treatments for CML, affecting the PI3K/AKT signaling pathway (Weiwei Li et al., 2019).

Antifungal Activity : The antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, derived from N(1)- and N(3)-(4-fluorophenyl) ureas, was evaluated against A. niger and F. oxyporum. These compounds, including those related to the specified urea derivative, showed promising fungitoxic action (A. Mishra et al., 2000).

Structural Analysis

The crystal structure and biological activity of N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea, a compound structurally related to 1-(4-Fluorophenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea, were determined. This study provided insights into the structural basis for its fungicidal activity against Rhizoctonia solani and Botrytis cinerea (Li-Qiao Shi, 2011).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS2/c1-17-10-15-14-9(18-10)13-8(16)12-7-4-2-6(11)3-5-7/h2-5H,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEKJBISOXYFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2671541.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2671545.png)

![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)

![N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2671552.png)

![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)

![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)